molecular formula C25H27NO3 B4927686 3-({[3-(4-methylphenyl)-1-adamantyl]carbonyl}amino)benzoic acid

3-({[3-(4-methylphenyl)-1-adamantyl]carbonyl}amino)benzoic acid

Cat. No. B4927686
M. Wt: 389.5 g/mol
InChI Key: YMTISLCQXGXNOZ-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of derivatives and structurally related compounds of 3-({[3-(4-methylphenyl)-1-adamantyl]carbonyl}amino)benzoic acid involves various chemical strategies. For instance, an efficient synthesis of 4-(1-adamantyl)benzoic acid derivatives showcases transition metal ion catalyzed oxidation processes, highlighting the adaptability and reactivity of the adamantyl group in complex molecular frameworks (Krasnikov et al., 2004).

Molecular Structure Analysis

The molecular structure and steric effects of compounds containing adamantyl groups have been extensively studied. For example, investigations into 2-acylaminopyridines and benzoic acids reveal how the adamantyl group impacts molecular arrangement and hydrogen bonding, significantly affecting the molecular geometry and intermolecular interactions within crystals (Ośmiałowski et al., 2013).

Chemical Reactions and Properties

Research on the chemical reactivity of adamantyl-based compounds demonstrates diverse reactivity patterns. A study on the C-methylation of carboxylic acids to t-butyl compounds using trimethylaluminium showcases the reactivity of the adamantane-1-carboxylic acid, further underscoring the versatility of adamantyl-containing compounds in synthetic chemistry (Meisters & Mole, 1974).

Physical Properties Analysis

The physical properties of adamantyl-containing compounds are significantly influenced by their molecular structure. The solid-state NMR spectroscopic studies and theoretical calculations provide insights into the electronic and steric effects of substituents on adamantyl-based molecules, offering a comprehensive understanding of their physical behavior (Ośmiałowski et al., 2013).

Chemical Properties Analysis

The chemical properties of this compound and related compounds are characterized by their functional groups and molecular interactions. Studies on the exhaustive C-methylation of carboxylic acids and the synthesis of amino acid derivatives reveal the chemical versatility and potential for further modification of these compounds, highlighting their adaptability for various chemical transformations and applications (Meisters & Mole, 1974; Krasnikov et al., 2004).

Mechanism of Action

The mechanism of action of this compound would depend on its intended use. For example, if this compound is intended to be used as a drug, its mechanism of action would depend on the specific biological target it interacts with .

Safety and Hazards

As with any chemical compound, appropriate safety measures should be taken when handling this compound. While specific safety data for this compound is not available, both benzoic acid and amines can be irritants and should be handled with care .

Future Directions

Future research on this compound could involve exploring its potential uses. For example, it could be investigated for use as a pharmaceutical compound, given the biological activity of both benzoic acid and amines . Additionally, the adamantyl group is known to enhance the lipophilicity of compounds, which can improve drug delivery .

properties

IUPAC Name

3-[[3-(4-methylphenyl)adamantane-1-carbonyl]amino]benzoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H27NO3/c1-16-5-7-20(8-6-16)24-11-17-9-18(12-24)14-25(13-17,15-24)23(29)26-21-4-2-3-19(10-21)22(27)28/h2-8,10,17-18H,9,11-15H2,1H3,(H,26,29)(H,27,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YMTISLCQXGXNOZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)C23CC4CC(C2)CC(C4)(C3)C(=O)NC5=CC=CC(=C5)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H27NO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

389.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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